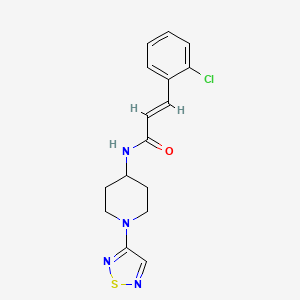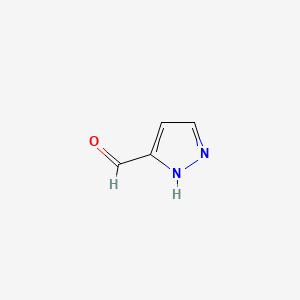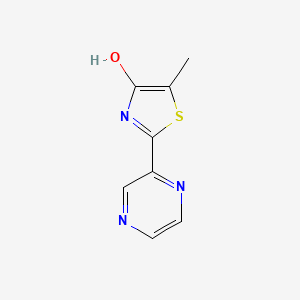![molecular formula C14H15FN4O4S B2389910 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one CAS No. 897622-86-5](/img/structure/B2389910.png)
5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one, commonly known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F13714 belongs to a class of compounds known as sulfonylpyrimidines, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Neuroimaging of Serotonin Receptors
- A study aimed to develop a 5-HT7 18F-labeled radiotracer for PET neuroimaging focused on synthesizing analogs of SB269970, a specific 5-HT7 receptor antagonist. Among the synthesized analogs, those in the FP3 series showed promise for in vivo imaging of 5-HT7 receptors. Specifically, 18F-2FP3 was identified as potentially the first PET radiotracer enabling in vivo imaging of 5-HT7 receptors in animal models, suggesting its utility for neuroimaging studies in humans (Lemoine et al., 2011).
Synthetic Chemistry and Biological Activities
In synthetic chemistry, a structure-activity relationship study of the lead compound resulted in identifying a β-1,3-glucan synthase inhibitor with significant efficacy in an in vivo mouse model of Candida glabrata infection. This demonstrates the compound's potential as a therapeutic agent against fungal infections (Ting et al., 2011).
Another study investigated the crystal structures of proton-transfer compounds of 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including piperazine. This research contributes to understanding hydrogen bonding in such compounds, which could inform the design of new materials or pharmaceuticals (Smith et al., 2011).
Mecanismo De Acción
Target of Action
The compound, also known as 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one, has been studied for its potential role as a kinase inhibitor , specifically targeting kinases involved in various cellular processes. It exhibits inhibitory activity against kinases such as Janus kinase (JAK) 1, 2, and 3 , which are implicated in various inflammatory and autoimmune diseases. Another study suggests that similar compounds have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) .
Mode of Action
The compound interacts with its targets, primarily the JAK kinases and acetylcholinesterase, by binding to their active sites and inhibiting their function . This results in the modulation of the signaling pathways these enzymes are involved in, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of JAK kinases affects the JAK-STAT signaling pathway , which plays a crucial role in the immune response, cell growth, and apoptosis. On the other hand, the inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, a neurotransmitter important for learning and memory .
Result of Action
The inhibition of JAK kinases can modulate immune responses and potentially alleviate symptoms of inflammatory and autoimmune diseases. The inhibition of acetylcholinesterase can increase the levels of acetylcholine in the brain, potentially improving cognitive function in conditions like Alzheimer’s disease .
Propiedades
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O4S/c15-10-3-1-2-4-11(10)18-5-7-19(8-6-18)24(22,23)12-9-16-14(21)17-13(12)20/h1-4,9H,5-8H2,(H2,16,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSWDKWVPJGJPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2389835.png)
![(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide](/img/structure/B2389836.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2389837.png)
![2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389838.png)
![2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2389839.png)
![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2389842.png)
![N-(2,3-dichlorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2389843.png)
![6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2389846.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2389848.png)
![3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2389850.png)